(4-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a unique structure that includes a piperazine ring, a furan ring, and a sulfonyl group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the sulfonylation of 5-chloro-2-methoxy-4-methylphenyl with piperazine, followed by the introduction of the furan-2-yl group through a coupling reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
(4-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine or furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (4-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features make it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Medicine
In medicine, this compound may be investigated for its pharmacological properties, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Research in this area aims to understand its mechanism of action and therapeutic potential.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (4-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and other functional groups within the molecule can form hydrogen bonds, electrostatic interactions, or covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone
- (4-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone
- (4-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(benzofuran-2-yl)methanone
Uniqueness
Compared to similar compounds, (4-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone stands out due to its specific combination of functional groups and structural features. The presence of both the furan ring and the sulfonyl group provides unique reactivity and potential for diverse applications. Additionally, its specific substitution pattern on the phenyl ring contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(5-chloro-2-methoxy-4-methylphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O5S/c1-12-10-15(24-2)16(11-13(12)18)26(22,23)20-7-5-19(6-8-20)17(21)14-4-3-9-25-14/h3-4,9-11H,5-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGHPJWORZGKFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.